Nanomolar Antagonism at Human MCHR2 Receptor Distinguishes from Inactive and Less Potent Analogs
2-[(2-Chlorobenzyl)amino]-2-methyl-1-propanol acts as a potent antagonist of the human melanin-concentrating hormone receptor 2 (MCHR2), a target implicated in the regulation of feeding behavior and mood [1]. It exhibits an IC50 of 1 nM in a functional FLIPR assay measuring inhibition of MCH-stimulated Ca2+ flux in CHO cells expressing the human receptor [1]. This activity is comparable to that of the optimized, selective antagonist 'MCHR2 antagonist 38' (IC50 = 1 nM) , and is significantly more potent than other MCHR2 antagonists like hMCH-1R antagonist 1 (MCHR2 IC50 = 49 nM) [2] or a less active derivative with an IC50 of 15,000 nM [3]. Critically, the compound shows functional selectivity with a >100-fold lower potency at the serotonin transporter (IC50 = 100 nM) and a 500-fold lower potency at the dopamine D2 receptor (IC50 = 500 nM), indicating a favorable off-target profile for MCHR2-centric studies [1].
| Evidence Dimension | MCHR2 Antagonist Activity |
|---|---|
| Target Compound Data | IC50 = 1 nM |
| Comparator Or Baseline | MCHR2 antagonist 38 (IC50 = 1 nM); hMCH-1R antagonist 1 (IC50 = 49 nM); BDBM50360686 (IC50 = 15,000 nM) |
| Quantified Difference | Equipotent to a known potent antagonist (MCHR2 antagonist 38); ~50-fold more potent than hMCH-1R antagonist 1; >10,000-fold more potent than BDBM50360686. |
| Conditions | Antagonist activity at human MCHR2 receptor expressed in CHO cells assessed as inhibition of MCH-stimulated Ca2+ flux (FLIPR assay). |
Why This Matters
This potent and selective MCHR2 antagonism provides a clear and unique research tool for dissecting MCHR2-specific biology, distinguishing this compound from other amino alcohols or less potent MCHR2 ligands.
- [1] BindingDB. Affinity Data for BDBM50360708 (CHEMBL1934127): Antagonist activity at human MCHR2 receptor. View Source
- [2] Clinisciences. hMCH-1R antagonist 1 [353487-64-6]: Binds to hMCHR1 and hMCHR2 with IC50 values of 65 nM and 49 nM, respectively. View Source
- [3] BindingDB. Affinity Data for BDBM50360686 (CHEMBL1934104): Antagonist activity at human MCHR2 receptor with IC50 of 15,000 nM. View Source
